Chlorobenzene

Catalog No.
S581516
CAS No.
108-90-7
M.F
C6H5Cl
M. Wt
112.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobenzene

CAS Number

108-90-7

Product Name

Chlorobenzene

IUPAC Name

chlorobenzene

Molecular Formula

C6H5Cl

Molecular Weight

112.55 g/mol

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H

InChI Key

MVPPADPHJFYWMZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)Cl

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.00 M
In water, 499 mg/L at 25 °C
In water, 0.05 g/100g at 20 °C
Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride
Freely soluble in chloroform
Very soluble in carbon disulfide
In water, 498 mg/L at 25 °C
0.498 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.05
0.05%

Synonyms

CP 27; IP Carrier T 40; MCB; Monochlorobenzene; NSC 8433; Phenyl Chloride; Tetrosin SP;

Canonical SMILES

C1=CC=C(C=C1)Cl

Chlorobenzene is a colorless, flammable liquid with an aromatic odor []. It does not occur naturally in the environment and is produced commercially through various processes, including the chlorination of benzene []. Chlorobenzene is a crucial intermediate in the synthesis of numerous industrial chemicals, making it significant in scientific research and various applications [].


Molecular Structure Analysis

Chlorobenzene's molecular structure features a benzene ring, a six-membered carbon ring with alternating single and double bonds, where one hydrogen atom is replaced by a chlorine atom. This structure gives chlorobenzene its aromatic character and influences its chemical properties []. The chlorine atom is attached to a sp2 hybridized carbon atom in the benzene ring, creating a polar covalent bond due to the electronegativity difference between chlorine and carbon [].


Chemical Reactions Analysis

Chlorobenzene undergoes various chemical reactions relevant to scientific research and industrial processes. Here are some key examples:

  • Synthesis: As mentioned earlier, chlorobenzene can be synthesized from benzene through chlorination using various methods, such as the Friedel-Crafts reaction [].
C6H6 + Cl2 (FeCl3) -> C6H5Cl + HCl
  • Substitution Reactions: Chlorobenzene can participate in substitution reactions where the chlorine atom is replaced by another functional group. For instance, the reaction with sodium hydroxide (NaOH) produces phenol (C6H5OH) and sodium chloride (NaCl) [].
C6H5Cl + NaOH -> C6H5OH + NaCl
  • Nitration: Chlorobenzene reacts with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to form nitrochlorobenzenes, which are precursors for various dyes and pharmaceuticals.
C6H5Cl + HNO3 (H2SO4) -> NO2C6H4Cl + H2O

These are just a few examples, and the specific reactions chlorobenzene participates in depend on the desired product and reaction conditions.


Physical And Chemical Properties Analysis

  • Melting Point: -45 °C
  • Boiling Point: 132 °C
  • Density: 1.11 g/cm³
  • Solubility: Slightly soluble in water (0.207 g/L) but miscible with most organic solvents []
  • Vapor Pressure: 12 hPa (20 °C)
  • Flash Point: 27 °C

Chlorobenzene is a stable compound at room temperature but can decompose upon exposure to high temperatures or light [].

Mechanism of Action (not applicable)

Chlorobenzene does not have a specific biological mechanism of action as it's primarily used as an industrial solvent and intermediate.

Chlorobenzene is a hazardous compound and requires proper handling due to the following:

  • Toxicity: Exposure to chlorobenzene can cause central nervous system depression, respiratory problems, and skin irritation. Chronic exposure may be linked to liver and kidney damage [].
  • Flammability: Chlorobenzene is a flammable liquid with a low flash point, posing a fire hazard.
  • Reactivity: Chlorobenzene can react with strong oxidizing agents, releasing hazardous fumes [].

Solvent and Reaction Medium

  • Organic Chemistry Experiments: Chlorobenzene's high boiling point (132 °C) and non-miscibility with water make it a suitable solvent for various organic reactions . It efficiently dissolves many nonpolar and some polar organic compounds, facilitating diverse synthetic procedures in research laboratories .
  • Polymer Research: Chlorobenzene can act as a solvent for certain polymers, allowing researchers to study their properties, such as chain conformation and dynamics, in solution through techniques like light scattering and viscometry .

Chemical Intermediate and Precursor

  • Synthesis of Fine Chemicals and Pharmaceuticals: Chlorobenzene serves as a crucial starting material for the production of various fine chemicals, including dyes, pigments, and pharmaceuticals . For instance, it can be nitrated to form nitrochlorobenzenes, which are further transformed into diverse organic compounds used in various industrial and medicinal applications .
  • Historical Precursor for Phenol: In the past, chlorobenzene played a significant role in the Dow process, a method for producing phenol, a vital industrial chemical used in plastics, resins, and pharmaceuticals . However, this process has been largely replaced by more environmentally friendly methods.

Probe Molecule in Studies

  • Molecular Dynamics Simulations: Due to its well-defined properties, chlorobenzene is often employed as a probe molecule in computational simulations to investigate protein-ligand interactions and binding affinities . This approach helps researchers understand the mechanisms of drug binding and design new therapeutics.
  • Environmental Monitoring: Chlorobenzene's presence in environmental samples can serve as an indicator of industrial activity or contamination. Researchers utilize analytical techniques like gas chromatography and mass spectrometry to detect and quantify chlorobenzene levels in air, water, and soil, aiding in environmental monitoring and pollution assessment.

Physical Description

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84°F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an almond-like odor.

Color/Form

Colorless liquid
Clear volatile liquid

XLogP3

2.9

Boiling Point

270 °F at 760 mm Hg (NTP, 1992)
131.7 °C
131.6 °C
132 °C
270°F

Flash Point

75 °F (NTP, 1992)
82 °F (Closed Cup) 28 °C
97 °F (open cup)
27 °C c.c.
75°F
82°F

Vapor Density

3.88 (NTP, 1992) (Relative to Air)
3.88 (Air = 1)
Relative vapor density (air = 1): 3.88
3.88

Density

1.11 at 68 °F (USCG, 1999)
1.1058 g/cu cm at 20 °C
Relative density (water = 1): 1.11
1.11

LogP

2.84 (LogP)
log Kow = 2.84
2.84
2.18/2.84

Odor

Faint, not unpleasant odor
Almond-like odor
Mild amine odor
Mild aromatic
Characteristic, penetrating odor.
Weak, benzene-like odor.

Melting Point

-49 °F (NTP, 1992)
-45.2 °C
-45.2°C
-45 °C
-50°F

UNII

K18102WN1G

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Chlorobenzene, in its pure form, is a colorless liquid that has an almond-like odor. It is volatile and flammable. Chlorobenzene dissolves moderately in water. Chloroenzene may occur in the environment from biodegradation of other chlorine compounds. Chlorobenzene was identified in volcano gases. It can be formed in nature during the formation of meteorites. USE: Chlorobenzene is used as a solvent for some pesticide formulations, as a degreaser, and to make other chemicals. EXPOSURE: Chlorobenzene is not a widespread environmental pollutant as in the past. Humans may be exposed to chlorobenzene by inhaling contaminated air, drinking water or eating food contaminated with chlorobenzene or by getting contaminated soil on your skin. These exposures are most likely to occur at workplaces making chlorobenzene or near chemical wastes sites. Occupational exposure is most likely by inhalation. Exposure could occur in people living or working near a hazardous waste site if emissions to water, air, or soil are not controlled very well. In air, chlorobenzene can be transported away from the source of contamination. Chlorobenzene in air is degraded by light with a half-life of 20 to 40 hours. Chlorobenzene absorbs to soil and is biodegraded rapidly. In water, it breaks down more slowly and can also evaporate. Chlorobenzene has been found in samples of surface waters and ground waters. RISK: Workers exposed to high levels of chlorobenzene in air have reported headaches, numbness, sleepiness, nausea and vomiting. Restlessness, tremors, unconsciousness and death have been observed at very high levels in animal studies. Animal studies have also shown that chlorobenzene can cause severe injury to the liver and kidneys. Chlorobenzene does not cause birth defects or affect the reproductive system. Studies in animals have shown that chlorobenzene can produce liver nodules, providing some but not clear evidence of cancer risk. (SRC)

Mechanism of Action

Chlorobenzene is a volatile organic compound (VOC) that is widely used as a solvent, degreasing agent and chemical intermediate in many industrial settings. Occupational studies have shown that acute and chronic exposure to chlorobenzene can cause irritation of the mucosa of the upper respiratory tract and eyes. Using in vitro assays, /it was/ shown in a previous study that human bronchial epithelial cells release inflammatory mediators such as the cytokine monocyte chemoattractant protein-1 (MCP-1) in response to chlorobenzene. This response is mediated through the NF-kappaB signaling pathway. Here, /researchers/ investigated the effects of monochlorobenzene on human lung cells, with emphasis on potential alterations of the redox equilibrium to clarify whether the chlorobenzene-induced inflammatory response in lung epithelial cells is caused via an oxidative stress-dependent mechanism. /It was/ found that expression of cellular markers for oxidative stress, such as heme oxygenase 1 (HO-1), glutathione S-transferase pi1 (GSTP1), superoxide dismutase 1 (SOD1), prostaglandin-endoperoxide synthase 2 (PTGS2) and dual specificity phosphatase 1 (DUSP1), were elevated in the presence of monochlorobenzene. Likewise, intracellular reactive oxygen species (ROS) were increased in response to exposure. However, in the presence of the antioxidants N-(2-mercaptopropionyl)-glycine (MPG) or bucillamine, chlorobenzene-induced upregulation of marker proteins and release of the inflammatory mediator MCP-1 are suppressed. These results complement /the authors/ previous findings and point to an oxidative stress-mediated inflammatory response following chlorobenzene exposure.
Exposure to chlorobenzene induces the release of monocyte chemoattractant protein 1 (MCP-1) by lung epithelial cells, a chemokine involved in inflammatory reactions. To characterize the underlying mechanisms ... the influence of chlorobenzene on the activation of two intracellular signalling pathways: the nuclear factor-kappa B (NF-kappa B) and the p38 mitogen-activated protein kinase (MAPK) pathways /were investigated/. Human lung epithelial cells (A549) were stimulated with tumor necrosis factor (TNF)-alpha in the presence or absence of specific inhibitors of NF-kappaB or the p38 MAP kinase and exposed to chlorobenzene using an air-liquid cell culture system. Exposure of lung epithelial cells to chlorobenzene resulted in an activation of NF-kappa B and p38 MAP kinase and a release of the chemokine MCP-1. In the presence of IKK-NBD, a specific NF-kappa B inhibitor, or the inhibitors of the p38 MAP kinase SB 203580 and SB 202190, the chlorobenzene-related MCP-1 release was suppressed, suggesting an involvement of both pathways in the chlorobenzene induced expression of MCP-1. /These/ data show that the release of MCP-1 following chlorobenzene exposure is dependent on the NF-kappa B and MAPK pathways.
The binding of epichlorohydrin, 1,2-dichloroethane, 1,2-dibromoethane, chlorobenzene, bromobenzene, and benzene to nucleic acid and proteins of different murine organs was studied in in vivo and in vitro systems. The extent of in vivo enzymatic activation of brominated compounds was higher than that of chlorinated chemicals. Aryl halides were bound mainly to liver DNA whereas interaction of alkyl halides with DNA of liver, kidney, and lung gave rise to similar binding extent. In vitro activation of all chemicals was mediated by microsomal p450-dependent mixed function oxidase system present in rat and mouse liver and, in smaller amount, in mouse lung. Activation of alkyl halides by liver cytosolic GSH-trasferases even occurred. The relative reactivity of chemicals in vivo, expressed as covalent binding index to rat liver DNA, was: 1,2-dibromoethane > bromobenzene > 1,2-dichloroethane > chlorobenzene > epichlorohydrin > benzene. On the whole, it agreed with in vitro activation of chemicals, with genotoxicity data from other short-term assays ... . Covalent binding index values of chlorobenzene and bromobenzene gave the first clear evidence of genotoxicity and of possible carcinogenicity of these two chemicals.
At 22 hr after ip injection into male Wistar rats and BALB/c mice, chlorobenzene was covalently bound to DNA, RNA and proteins of the liver, kidney and lung, as has been found with various weak carcinogens. A microsome-mediated interaction with DNA occurred in vitro. The interaction was enhanced by pretreatment in vivo with phenobarbitone but was suppressed by addition of 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloric acid in vitro. These results indicate the involvement of cytochrome p450. Liver microsomes were efficient bioactivators, whereas cytosol was ineffective. The extent of in vitro interaction of chlorobenzene with synthetic polyribonucleotides was of the same order as that with DNA. Finally, ultraviolet irradiation (lambda= 254 nm or lambda max= 365 nm) activated this environmental contaminant to forms capable of interacting with DNA.
The toxicity of chlorobenzenes to Tetrahymena growth metabolism was studied by microcalorimetry. The growth constant (k), peak time (T) and generation times (T(G)) were calculated. IC(50) of chlorobenzenes was obtained through the kinetic parameters. The results suggested that the order of toxicity was 1,2,4-trichlorobenzene>o-dichlorobenzene>p-dichlorobenzene>m-dichlorobenzene>chlorobenzene. ATR-FTIR spectra revealed that amide groups and PO(2)(-) of the phospholipid phospho-diester, both in the hydrophobic end exposed to the outer layer, were the easiest to be damaged. The relationship between IC(50) and chemicals structure parameters ..., indicated that the more chlorine atoms were substituted, the greater the toxicity was. Chlorobenzenes have toxicity of non-polar narcosis. Their toxicity is proportional to their concentrations at the site of action, and caused by membrane perturbation.

Vapor Pressure

8.8 mm Hg at 68 °F ; 11.8 mm Hg at 77° F (NTP, 1992)
11.97 mmHg
12.0 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.17
8.8 mmHg
9 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Impurities

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes.

Other CAS

108-90-7
68411-45-0
3114-55-4
50717-45-8

Wikipedia

Chlorobenzene

Biological Half Life

0.10 Days

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Most monochlorobenzene is now produced from benzene and chlorine in continuously operated plants. Depending on the ratio of benzene to chlorine chosen, one can achieve either a low rate of benzene conversion and little dichlorobenzene formation, or almost complete conversion of the benzene with a higher degree of dichlorobenzene formation. ... The composition of a chlorination mixture containing the highest possible proportion of monochlorobenzene has been given as 4 - 5% unreacted benzene, 73% monochlorobenzene, and 22 - 23% dichlorobenzene.
Chlorobenzenes are prepared industrially by reaction of liquid benzene with gaseous chlorine in the presence of a catalyst at moderate temperature and atmospheric pressure. Hydrogen chloride is formed as a byproduct. /Chlorobenzenes/
By passing dry chlorine into benzene with a catalyst.
CHEMICAL PROFILE: Chlorobenzene. Monochlorobenzene: US commercial production is by direct chlorination of benzene, primarily to manufacture monochlorobenzene, with ortho- and para- dichlorobenzenes as coproducts.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Services
Wholesale and retail trade
Benzene, chloro-: ACTIVE
Benzene, chloro derivs.: INACTIVE
Monochlorobenzene production has declined at an average rate of 6.7%/yr since its peak in 1969. The domestic ban on DDT and shifting markets for other pesticides have contributed to the downward trend. Overcapacity persists and no new uses for mcb are invisioned. Projected growth for (1980-1985) is 0.6%/yr.
Only if special chlorinating agents are used can benzene be chlorinated to chlorobenzene without dichlorobenzene being formed simultaneously.
CHEMICAL PROFILE: Monochlorobenzene. Outlook: Production is likely to continue to decline during the balance of the decade due to substitution for monochlorobenzene of more environmentally acceptable or efficient intermediates.
The production of phenol, aniline, and DDT from chlorobenzene, formerly carried out on a large scale, has been almost entirely discontinued due to the introduction of new processes and legislation forbidding the use of DDT.

Analytic Laboratory Methods

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: chlorobenzene; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: chlorobenzene; Matrix: municipal and industrial discharges; Detection Limit: 0.25 ug/L.
Method: EPA-EAD 602; Procedure: gas chromatography with photoionization detector; Analyte: chlorobenzene; Matrix: municipal and industrial discharges; Detection Limit: 0.2 ug/L.
Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: chlorobenzene; Matrix: water; Detection Limit: 6 ug/L.
For more Analytic Laboratory Methods (Complete) data for CHLOROBENZENE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methods are described for the determination of chlorobenzenes (monochiorobenzene through hexachlorobenzene) at parts-per-billion levels in ... human urine and blood samples by gas chromatography with photolonization detection. ... The method for urine and blood samples consists of carbon tetrachloride extractions, silica gel column chromatography and concentration with a Kuderna-Danish concentrator. A specially designed column packing allows separation of the chlorobenzenes in 16 min. ... Chlorobenzene recoveries from urine and blood samples are 83 plus or minus 12% for concentrations between 1 and 500 ppb (ng/g).
Breath samples are collected on Tenax gas chromatography cartridges, dried over calcium-sulfate and analyzed using thermal desorption of volatiles into a gas chromatography/ mass spectrometer. ... The method is suitable /for/ ... chlorobenzene ... Approximate measured limits of detection and quantification limits for selected organic compounds in breath are tabulated.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers whigh are opened must be carefully resealed and kept upright to prevent leakage.
Storage temp: ambient

Interactions

TNF-alpha stimulated human lung epithelial cells (A549) were exposed to volatile organic compounds (VOC) (1 ng/cu m-100g/cu m) via gas phase. After 20 hr of exposure cytotoxicity and the release of the pro-inflammatory molecules monocyte chemoattractant protein-1 (MCP-1), Interleukin-6 (IL-6) and IL-8 was analyzed. Exposure of A549 cells to chlorobenzene, styrene or m-xylene increased the MCP-1 production within the indoor relevant concentration range (1-25,000 microg/cu m), higher concentrations increased the secretion of IL-8. Mixtures of aromatic compounds caused comparable effects to the single compounds on MCP-1 and IL-8 with a shift to lower concentration ranges. Neither the aliphatic compounds n-nonane, n-decane, n-undecane, n-dodecane, n-tridecane, and methylcyclopentane nor the mixture of these VOC showed any effects on MCP-1 and IL-8 production. Cytotoxic effects were not observed. These results show that aromatic, but no aliphatic compounds stimulate the release of pro-inflammatory mediators from lung epithelial cells. When aromatic compounds were mixed the sensitivity of lung cells to these compounds was increased.
In two complete replicates of a 2 times 2 factorial-designed experiment involving chlorobenzene ... and lindane, ... the hepatotoxicity induced by a challenge dose of chlorobenzene was altered by the pretreatments due to selective changes in various metabolic pathways. Pretreatment with either toxicant alone, or in combination, elevated the metabolism of 1.12 g/kg chlorobenzene to conjugated and polar metabolites. The relative importance of these pathways was increased most by pretreatment with chlorobenzene plus lindane and least with chlorobenzene /alone/. The incidence and severity of chlorobenzene induced hepatocellular necrosis depended on how much the pretreatments increased excretion of these metabolites relative to that of p-chlorophenol, since the conjugates and polar metabolites represent an inactivation of the toxic chlorobenzene-3,4-epoxide, whereas, p-chlorophenol reflects its formation. Thus these changes in the metabolic pathways resulted in either (1) a marginally significant decrease in hepatoxicity (chlorobenzene pretreatment); (2) significance in both the incidence and severity of the lesions (lindane pretreatment) or (3) absence of centrilobular necrosis was present (chlorobenzene and lindane pretreatment). Apparently the effect of pretreatment with xenobiotics on chlorobenzene induced hepatotoxicity was dependent on how much the pretreatments altered the inactivation of chlorobenzene-3,4-epoxide relative to its formation.
... Chlorobenzene appears to be converted to a metab that can produce tissue damage. This damage may be blocked by prior admin of piperonyl butoxide. Metab is apparently produced in liver & transported to kidneys by circulation. ... The hepatotoxic metab may be an epoxide.
The mechanism of bromobenzene hepatotoxicity and its modification by toluene and chlorobenzene were studied in rats. Male Wistar rats were injected ip with 2 mmol/kg bromobenzene, 4 mmol/kg toluene, or 4 mmol/kg chlorobenzene either alone or in combination. Rats were killed 12, 24, or 48 hr after injection and liver injury was assessed biochemically and histopathologically. Serum glutamate pyruvate transaminase and liver glutathione were measured. In vitro experiments were performed on liver microsomes from male Wistar rats pretreated with phenobarbital. Toluene and chlorobenzene each inhibited bromobenzene hepatotoxicity as measured by suppression of glutamate pyruvate transaminase concentrations and by histopathology at 24 hr after treatment; chlorobenzene significantly decreased at 12 hr and recovered at 24 hours when bromobenzene was given alone. This recovery at 24 hr disappeared when chlorobenzene was coadministered. Kinetic analysis of rat liver microsomes of bromobenzene metabolism showed that both toluene and chlorobenzene at 6 mmol/L inhibited p-bromophenol formation but had no effects on o-bromophenol formation.

Dates

Modify: 2023-08-15

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